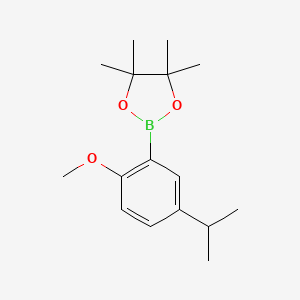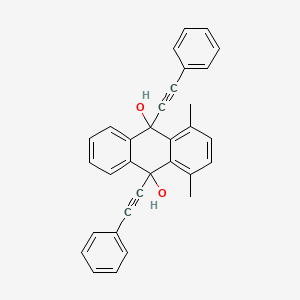
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is an organic compound belonging to the anthracene family. This compound is known for its unique structural features, which include two phenylethynyl groups attached to the anthracene core, along with two hydroxyl groups at the 9 and 10 positions. These structural characteristics contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a multi-step organic synthesis process. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent marker in bioimaging.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with molecular targets through its phenylethynyl and hydroxyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it can bind to specific biomolecules and emit light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the hydroxyl groups, leading to different chemical and physical properties.
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of phenylethynyl groups.
1,4-Dimethylanthracene: Similar core structure but without the phenylethynyl and hydroxyl groups.
Uniqueness
1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both phenylethynyl and hydroxyl groups, which impart distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific interactions and strong fluorescence signals .
Propiedades
Número CAS |
53183-33-8 |
|---|---|
Fórmula molecular |
C32H24O2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1,4-dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O2/c1-23-17-18-24(2)30-29(23)31(33,21-19-25-11-5-3-6-12-25)27-15-9-10-16-28(27)32(30,34)22-20-26-13-7-4-8-14-26/h3-18,33-34H,1-2H3 |
Clave InChI |
LIJDDZSESNXDAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
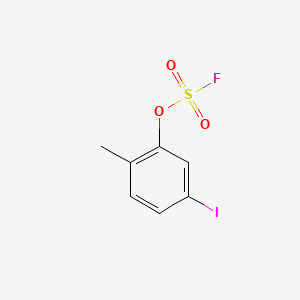


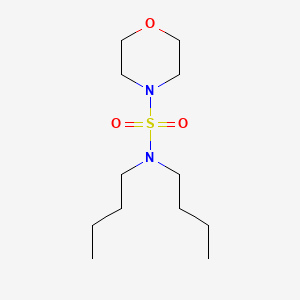
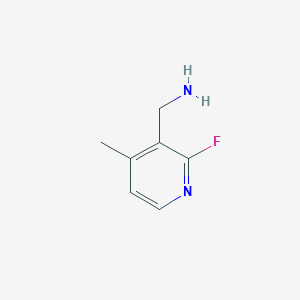
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)
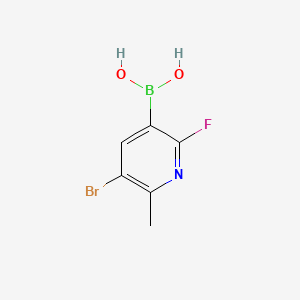


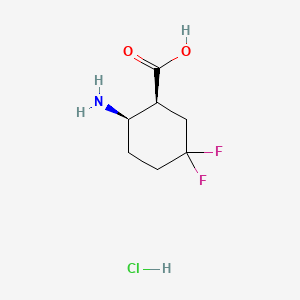
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

